1-(1,3-benzodioxol-5-yl)-3-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]urea
Overview
Description
N-1,3-benzodioxol-5-yl-N’-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a benzodioxole ring fused with a pyrazole moiety, making it structurally unique and potentially useful in medicinal chemistry and other applications.
Preparation Methods
The synthesis of N-1,3-benzodioxol-5-yl-N’-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]urea typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.
Synthesis of the Pyrazole Moiety: The pyrazole ring is formed via a condensation reaction between hydrazine and an α,β-unsaturated ketone.
Coupling Reaction: The final step involves coupling the benzodioxole and pyrazole moieties through a urea linkage. This can be achieved using a coupling reagent such as carbonyldiimidazole (CDI) under mild conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for scalability.
Chemical Reactions Analysis
N-1,3-benzodioxol-5-yl-N’-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring, where nucleophiles such as amines or thiols replace hydrogen atoms.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the desired reaction.
Scientific Research Applications
N-1,3-benzodioxol-5-yl-N’-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]urea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties.
Biological Studies: Researchers investigate its effects on cellular pathways and its ability to induce apoptosis in cancer cells.
Chemical Biology: The compound is used as a tool to study protein-ligand interactions and enzyme inhibition.
Industrial Applications: It may be explored for use in the synthesis of other complex organic molecules due to its unique structure.
Mechanism of Action
The mechanism of action of N-1,3-benzodioxol-5-yl-N’-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]urea involves its interaction with specific molecular targets. In cancer cells, it has been found to cause cell cycle arrest at the S phase and induce apoptosis . The compound likely interacts with tubulin, a protein involved in microtubule assembly, thereby disrupting cell division and leading to cell death.
Comparison with Similar Compounds
N-1,3-benzodioxol-5-yl-N’-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]urea can be compared with other benzodioxole and pyrazole derivatives:
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: This compound has a similar benzodioxole ring but differs in its amine substitution.
6-(Benzo[d][1,3]dioxol-5-yl)hexa-3,5-dien-2-one:
1,3-Benzodioxol-5-ol (Sesamol): A simpler benzodioxole compound used in various applications, including as an antioxidant.
The uniqueness of N-1,3-benzodioxol-5-yl-N’-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]urea lies in its combined benzodioxole and pyrazole structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[1-(1-ethyl-3-methylpyrazol-4-yl)ethyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-4-20-8-13(11(3)19-20)10(2)17-16(21)18-12-5-6-14-15(7-12)23-9-22-14/h5-8,10H,4,9H2,1-3H3,(H2,17,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTERZMKKKLMZOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C(C)NC(=O)NC2=CC3=C(C=C2)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24793891 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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